thiophen-3-ylmethanesulfonic acid

Description

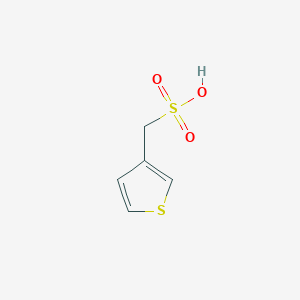

Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-ylmethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMHIWZYRJCESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Thiophen 3 Ylmethanesulfonic Acid Reactions

Reaction Pathway Elucidation

A thorough investigation into the reaction pathways of a chemical compound involves the identification of transient species like intermediates and transition states, alongside a comprehensive analysis of the reaction's kinetic and thermodynamic parameters.

In the broader context of sulfonic acid-catalyzed reactions, intermediates are often charged species. nih.gov For instance, in electrophilic aromatic substitution reactions, the sulfonic acid can act as a proton source to generate a carbocation intermediate from a suitable substrate. wikipedia.org The characterization of these intermediates is key to understanding the reaction pathway. researchgate.net However, without specific studies on thiophen-3-ylmethanesulfonic acid, any discussion on its specific intermediates and transition states remains speculative.

Table 1: Status of Mechanistic Data for this compound

| Mechanistic Parameter | Availability for this compound |

| Identified Reaction Intermediates | Data Not Available in Public Domain |

| Characterized Transition States | Data Not Available in Public Domain |

Kinetic and thermodynamic data provide quantitative insights into reaction rates, equilibria, and spontaneity. For a given reaction, kinetic analysis helps in understanding the factors influencing its speed, while thermodynamic analysis determines the feasibility and the position of equilibrium. nih.govmasterorganicchemistry.com

Specific kinetic and thermodynamic parameters (such as rate constants, activation energies, and changes in enthalpy, entropy, and Gibbs free energy) for reactions involving this compound have not been extensively reported. nih.govresearchgate.net Such data are typically obtained through experimental measurements under controlled conditions or through computational modeling. For example, a study on the esterification of oleic acid using a sulfonic acid-functionalized biochar catalyst determined the activation energy and other thermodynamic parameters, highlighting the endothermic and nonspontaneous nature of the process under the studied conditions. nih.gov Similar detailed analyses for this compound are not currently available.

Table 2: Availability of Kinetic and Thermodynamic Data for this compound Reactions

| Data Point | Status for this compound |

| Rate Constants | Not Published |

| Activation Energies | Not Published |

| Enthalpy of Reaction | Not Published |

| Entropy of Reaction | Not Published |

| Gibbs Free Energy of Reaction | Not Published |

Role of Acid Catalysis in Organic Transformations

Sulfonic acids are well-established as effective acid catalysts in a wide array of organic transformations due to their strong acidity. wikipedia.org They can function as both Brønsted and, in some contexts, Lewis acids, in both homogeneous and heterogeneous systems.

As a sulfonic acid, this compound is a strong Brønsted acid, meaning it is a ready proton (H⁺) donor. This proton-donating ability is central to its catalytic activity in many organic reactions. nih.govacs.org The general mechanism of Brønsted acid catalysis involves the protonation of a substrate, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack. nih.govresearchgate.net

Chiral Brønsted acid catalysts are particularly important in stereoselective organic synthesis. nih.govacs.org While this compound itself is not chiral, the principles of Brønsted acid catalysis are broadly applicable. For example, in esterification reactions, the sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating attack by the alcohol. savemyexams.com The development of novel sulfonic acids continues to expand the toolkit for Brønsted acid catalysis. nih.gov

Lewis acid catalysis involves the acceptance of an electron pair by the catalyst. wikipedia.org While the primary role of sulfonic acids is as Brønsted acids, the term "Lewis acid catalysis" can sometimes be used more broadly in the context of reactions where a metal-based Lewis acid is the primary catalyst, and a sulfonic acid may be present as a co-catalyst or promoter. However, some sulfated metal oxides, like sulfated zirconia, are considered strong solid Lewis acids. nih.gov

The mechanism of Lewis acid catalysis typically involves the coordination of the Lewis acid to a heteroatom (like oxygen or nitrogen) on the substrate. wikipedia.orgrsc.org This coordination withdraws electron density from the substrate, activating it towards nucleophilic attack or other transformations. wikipedia.org For instance, in a Friedel-Crafts reaction, a Lewis acid can help generate the electrophile. nih.gov There is also research into the use of Lewis acids to catalyze reactions involving sulfur-containing compounds. libretexts.org In some cases, a heterogeneous Lewis acid catalyst, such as silica (B1680970) gel-supported aluminum chloride, has been used with sulfonic acids as sulfonylating agents for the synthesis of sulfones. researchgate.net

Catalysis can be classified as homogeneous or heterogeneous based on the phase of the catalyst relative to the reactants. chemguide.co.ukpressbooks.pub

Homogeneous Catalysis: In this system, the catalyst and reactants are in the same phase, typically a liquid solution. pressbooks.pubchembam.com this compound, being soluble in many organic solvents, can act as a homogeneous catalyst. wikipedia.org Homogeneous catalysis offers high catalytic activity due to the excellent contact between the catalyst and reactants. chembam.com However, a significant drawback is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss. chembam.com

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants. savemyexams.comchemguide.co.uk This typically involves a solid catalyst and liquid or gaseous reactants. chemguide.co.uk Sulfonic acids can be immobilized on solid supports, such as silica, polymers, or carbon materials, to create heterogeneous catalysts. nih.govnih.gov The main advantage of heterogeneous catalysis is the ease of catalyst separation and recycling, which makes the process more environmentally friendly and cost-effective. chembam.comnih.gov The catalytic process in heterogeneous systems involves the adsorption of reactants onto the catalyst surface, reaction on the surface, and subsequent desorption of the products. savemyexams.comlibretexts.org

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis Systems for Sulfonic Acids

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants | Different from reactants |

| Catalyst-Reactant Interaction | High | Limited to catalyst surface |

| Catalyst Separation | Difficult | Easy (e.g., filtration) |

| Catalyst Reusability | Often not possible | Generally high |

| Potential for Product Contamination | High | Low |

| Example | Soluble sulfonic acid in an organic solvent | Sulfonic acid supported on silica |

Electrophilic Aromatic Substitution Reaction Mechanisms on the Thiophene (B33073) Nucleus

The thiophene ring, a five-membered aromatic heterocycle, is generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). This heightened reactivity is attributed to the ability of the sulfur atom to stabilize the cationic intermediate, also known as a sigma complex or Wheland intermediate, through resonance. The substitution typically occurs preferentially at the C2 (α) position due to the greater stabilization of the carbocation intermediate when the positive charge is adjacent to the heteroatom. However, the presence of substituents on the thiophene nucleus significantly influences both the rate of reaction and the regioselectivity of subsequent substitutions.

The methanesulfonic acid group (-CH₂SO₃H) attached to the 3-position of the thiophene ring in this compound is an electron-withdrawing group. This deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. The deactivating nature of such groups slows down the reaction rate. youtube.com

When an electron-withdrawing group is located at the 3-position (a β-position), it directs incoming electrophiles primarily to the C5 position. uoanbar.edu.iq This is because the deactivating inductive effect is felt most strongly at the adjacent C2 and C4 positions. The attack at the C5 position, which is para to the C2 position and meta to the C4 position relative to the substituent, leads to a more stable intermediate compared to attack at other positions. The mechanism involves the attack of the electrophile on the π-electron system of the thiophene ring to form a resonance-stabilized carbocation. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring. uop.edu.pk

The general mechanism for electrophilic aromatic substitution on the thiophene nucleus of this compound can be summarized as follows:

Formation of the electrophile (E⁺): This initial step is common to all electrophilic aromatic substitution reactions.

Attack of the thiophene ring on the electrophile: The π electrons of the thiophene ring act as a nucleophile, attacking the electrophile. This rate-determining step leads to the formation of a resonance-stabilized carbocationic intermediate (sigma complex).

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.

The directing effects of the 3-substituted methanesulfonic acid group are summarized in the table below.

| Substituent Position | Activating/Deactivating Effect | Preferred Position of Electrophilic Attack | Rationale |

| 3-CH₂SO₃H | Deactivating | C5 | The electron-withdrawing nature of the group deactivates the adjacent C2 and C4 positions, making the C5 position the most favorable for electrophilic attack. uoanbar.edu.iq |

Oxidation and Reduction Chemistry of Thiophene and its Sulfonic Acid Derivatives

The chemistry of thiophene and its derivatives under oxidative and reductive conditions is complex and depends on the specific reagents and reaction conditions employed.

Oxidation:

The sulfur atom in the thiophene ring can be oxidized. The stepwise oxidation of thiophenes, for instance with hydrogen peroxide catalyzed by methyltrioxorhenium(VII), can lead to the formation of thiophene-1-oxides and subsequently thiophene-1,1-dioxides (sulfones). nih.gov The rate of this oxidation is influenced by the electronic nature of the substituents on the thiophene ring. nih.gov Electron-donating groups tend to increase the rate of the first oxidation step (to the sulfoxide), while the opposite trend is often observed for the second oxidation step (to the sulfone). nih.gov

The methanesulfonic acid side chain is generally stable towards further oxidation under typical conditions, as sulfonic acids are already in a high oxidation state. However, under very harsh oxidative conditions, degradation of the entire molecule could occur. The oxidation of thiols to sulfonic acids is a well-established process, often proceeding through sulfenic and sulfinic acid intermediates. organic-chemistry.org

Reduction:

The thiophene ring can be reduced under various conditions. Catalytic hydrogenation, for example using a palladium-sulfide catalyst, can lead to the formation of tetrahydrothiophene (B86538) (thiolane). researchgate.net Reduction can also be achieved using sodium in liquid ammonia, which can yield dihydrothiophenes. researchgate.net A more vigorous reduction with Raney nickel results in desulfurization to form the corresponding alkane, which in the case of this compound would lead to a substituted butane. uop.edu.pk

The sulfonic acid group can also be reduced. For instance, aromatic sulfonic acids can be reduced to the corresponding thiophenols using zinc and an acid. google.com More specialized methods, such as using a rhodium carbonyl catalyst under carbon monoxide pressure, can also achieve this transformation. google.com

The potential oxidation and reduction products of this compound are summarized in the table below.

| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |

| Oxidation | H₂O₂ / CH₃ReO₃ | This compound 1-oxide, this compound 1,1-dioxide | Stepwise oxidation of the thiophene sulfur. nih.gov |

| Reduction | Catalytic Hydrogenation (e.g., Pd-S) | Tetrahydrothis compound | Saturation of the thiophene ring. researchgate.net |

| Reduction | Na / liquid NH₃ | Dihydrothis compound | Partial reduction of the thiophene ring. researchgate.net |

| Reduction | Raney Nickel | Butanesulfonic acid derivative | Desulfurization and saturation of the ring. uop.edu.pk |

| Reduction | Zn / H⁺ or Rh carbonyl / CO | 3-Mercaptomethylthiophene | Reduction of the sulfonic acid group to a thiol. google.comgoogle.com |

Computational Chemistry and Theoretical Studies of Thiophen 3 Ylmethanesulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of thiophen-3-ylmethanesulfonic acid at the atomic level. These computational methods allow for a detailed exploration of the molecule's geometry, electronic landscape, and spectroscopic signatures.

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. For thiophene (B33073) derivatives, computational methods like the B3LYP functional combined with a 6-311++G(d,p) basis set are commonly used to achieve accurate structural parameters. researchgate.net

The optimized geometry of a related molecule, 4-(thiophene-3-ylmethoxy)phthalonitrile, has been determined, providing insights into the likely bond lengths and angles of the thiophene-3-ylmethoxy moiety. researchgate.net In this compound, the key structural features would include the planar thiophene ring and the tetrahedral arrangement around the sulfur atom of the sulfonic acid group. The rotational freedom around the C-C and C-S single bonds connecting the thiophene ring to the methanesulfonic acid group allows for different conformations. Conformation analysis would identify the most energetically favorable spatial orientation of these two functional groups relative to each other.

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity and physical properties. Quantum chemical calculations provide access to a wealth of information about the distribution of electrons within this compound.

Key electronic properties that are typically investigated include:

HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species. mdpi.com For thiophene derivatives, these energy gaps can be tuned by the presence of different substituents. mdpi.comsemanticscholar.org The electron-withdrawing nature of the sulfonic acid group is expected to influence the electronic distribution and the HOMO-LUMO gap of this compound.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include:

Electronic Chemical Potential (μ): This describes the tendency of electrons to escape from the system.

Chemical Hardness (η): This measures the resistance to change in the electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electron Affinity (A): This is the energy released when an electron is added to the molecule.

Hyperpolarizability: This property relates to the non-linear optical (NLO) response of a molecule. Thiophene derivatives with extended π-electron systems can exhibit significant NLO properties. semanticscholar.org

The following table summarizes key electronic properties calculated for various thiophene derivatives, providing a comparative context for what might be expected for this compound.

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thiophene Sulfonamide Derivatives | Varied | Varied | 3.44 - 4.65 | semanticscholar.org |

| 2-Thiophene Carboxylic Acid Thiourea Derivatives | Varied | Varied | Lower gap indicates higher reactivity | mdpi.com |

| Substituted Thiophene-2-carboxamides | Varied | Varied | Amino derivatives had the highest gap | nih.gov |

This table presents a range of values for related compound classes to illustrate typical computational findings.

Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, which are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. Comparing the simulated FT-IR spectrum with an experimental one helps in assigning the observed peaks to specific vibrational modes. mdpi.comresearchgate.net For this compound, characteristic peaks would be expected for the C-H and C-S stretching of the thiophene ring, and the S=O and S-O stretching of the sulfonic acid group.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. researchgate.net These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals and are often described as π→π* or n→π* transitions. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when compared to experimental spectra, aid in the structural elucidation of the molecule. researchgate.net

Reaction Mechanism Modeling and Energy Profiling

Theoretical chemistry plays a crucial role in understanding how chemical reactions occur. For this compound, this could involve modeling its synthesis or its potential degradation pathways. For instance, the toxicity of some thiophene-containing drugs is linked to their metabolic oxidation by cytochrome P450 enzymes. nih.gov Quantum chemical methods have been used to explore the reaction mechanisms of S-oxidation and epoxidation of the thiophene ring, calculating the energy barriers and determining the more favorable pathway. nih.gov Such studies reveal that the epoxidation process can be both kinetically and thermodynamically more favorable than S-oxidation. nih.gov Modeling the reaction energy profile helps to identify transition states and intermediates, providing a complete picture of the reaction pathway. nih.govresearchgate.net

Structure-Reactivity Relationships and Predictive Modeling

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the thiophene ring) and calculating the resulting properties, it is possible to establish structure-reactivity relationships. This approach is fundamental in rational drug design and materials science. For example, studies on thiophene derivatives have shown how the addition of electron-donating or electron-withdrawing groups can alter their antioxidant or antibacterial activities. nih.gov These computational findings can then be used to build predictive models for the biological activity or physical properties of new, unsynthesized derivatives.

Molecular Dynamics Simulations and Adsorption Phenomena

While quantum chemical calculations focus on single molecules or small molecular clusters, molecular dynamics (MD) simulations can model the behavior of molecules over time in a condensed phase (e.g., in a solvent or on a surface). nih.gov MD simulations are particularly useful for studying adsorption phenomena, which is relevant for applications such as the removal of sulfur compounds from fuels. researchgate.net

Studies have shown that thiophene and its derivatives can be adsorbed onto various materials, including zeolites and metal-organic frameworks. researchgate.netdoi.org The adsorption mechanism can involve interactions between the π-electrons of the thiophene ring and acidic sites on the adsorbent surface, or coordination through the sulfur atom. doi.orgresearchgate.net MD simulations can provide insights into the stability of the ligand-protein complexes, which is crucial in drug discovery. nih.govmdpi.com For this compound, MD simulations could be used to study its interaction with biological targets or its adsorption behavior on different surfaces.

Advanced Analytical Techniques for Characterization of Thiophen 3 Ylmethanesulfonic Acid and Its Polymers

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the chemical structure, bonding, and electronic properties of thiophen-3-ylmethanesulfonic acid and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its polymers, providing detailed information about the chemical environment of individual atoms.

For the Monomer:

¹H NMR spectroscopy is used to identify the protons on the thiophene (B33073) ring and the methylene (B1212753) (CH₂) bridge. The thiophene protons typically appear as multiplets in the aromatic region (~7.0-7.5 ppm), with their specific chemical shifts and coupling constants revealing their positions on the ring. The methylene protons adjacent to the sulfonate group would appear as a distinct singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals would be observed for the carbons of the thiophene ring and the methylene carbon, confirming the compound's fundamental structure.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the assignment of signals from 1D spectra.

For the Polymer: Upon polymerization, the NMR signals broaden significantly due to the reduced mobility of the polymer chains.

¹H NMR of the soluble polymer would show broad resonances for the thiophene ring protons and the methylene protons of the side chain. The disappearance of signals corresponding to protons at the 2- and 5-positions of the thiophene ring would indicate successful polymerization.

Solid-State NMR (SSNMR) is particularly useful for characterizing insoluble or poorly soluble polythiophenes. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid polymer, offering insights into the polymer's regioregularity and morphology.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Thiophene H-2 | ~7.4-7.5 | ~126-128 |

| Thiophene H-4 | ~7.1-7.2 | ~128-130 |

| Thiophene H-5 | ~7.3-7.4 | ~122-124 |

| -CH₂- | ~4.0-4.5 | ~50-55 |

Note: Predicted values are based on analogous thiophene compounds and sulfonic acids. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (e.g., GC-MS, LC-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight of the monomer and analyzing the structure and mass distribution of the resulting polymers.

For the Monomer: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole) can be used to determine the precise molecular weight of this compound, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can help to verify the structure, with characteristic losses of SO₃.

For the Polymer: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a valuable tool for the analysis of polymers. It can provide information on the molecular weight distribution of lower molecular weight oligomers and polymers, revealing the repeating unit mass and potentially identifying end-groups. For higher molecular weight polymers, direct pyrolysis mass spectrometry can be employed to study the thermal degradation products, which provides clues about the polymer's structure and thermal stability. metu.edu.tr Studies on other thiophene-sulfonyl derivatives show that fragmentation is often directed by the nitrogen function if present, but skeletal rearrangement ions are common in the spectra of aryl sulfonic acids. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M-H]⁻ | Molecular ion (negative mode) |

| [M-SO₃]⁻ | Loss of sulfur trioxide |

| [C₄H₃S-CH₂]⁺ | Thienylmethyl cation (positive mode) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide critical information on the functional groups and conjugated electronic system of the material.

Infrared (IR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present. For this compound and its polymer, key absorptions include the stretching vibrations of the sulfonic acid group (S=O and S-O), as well as vibrations associated with the thiophene ring (C-H, C=C, and C-S stretching). ep2-bayreuth.deresearchgate.net The presence of strong bands around 1200 cm⁻¹ and 1040 cm⁻¹ is characteristic of the asymmetric and symmetric S=O stretching of the sulfonate group, respectively. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The monomer will show absorption in the UV region due to π-π* transitions within the thiophene ring. ep2-bayreuth.de For the polymer, a significant red-shift (bathochromic shift) in the absorption maximum (λmax) is observed, moving into the visible region. This is indicative of the extended π-conjugated system formed along the polythiophene backbone. The position of λmax provides a qualitative measure of the effective conjugation length of the polymer. researchgate.netrsc.org In aqueous solutions of the sulfonic acid salt, the absorption maximum can be further shifted compared to its ester precursor. chemrxiv.org

Table 3: Characteristic IR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 | O-H stretch (from sulfonic acid and absorbed water) |

| ~3100 | C-H stretch (aromatic) |

| ~2920, ~2850 | C-H stretch (aliphatic -CH₂-) |

| ~1630 | C=C stretch (thiophene ring) |

| ~1450 | C=C antisymmetric stretch (thiophene ring) |

| ~1200 | S=O asymmetric stretch (sulfonate) |

| ~1040 | S=O symmetric stretch (sulfonate) |

| ~820 | C-H out-of-plane bend (thiophene ring) |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For sulfonated polythiophenes, XPS is particularly powerful for confirming the presence and chemical state of sulfur.

The S 2p core-level spectrum is of primary interest. It will show two distinct sulfur environments:

A peak at lower binding energy (typically ~164 eV) corresponding to the relatively electron-rich sulfur atom within the thiophene ring. rsc.orgresearchgate.net

A peak at significantly higher binding energy (typically ~168-169 eV) attributed to the highly oxidized sulfur atom (S⁶⁺) in the sulfonate (-SO₃H) group. rsc.orgthermofisher.com

This clear separation in binding energy provides unambiguous evidence of successful sulfonation and the integrity of the thiophene backbone. XPS can also be used to characterize imprinted polymer films, showing the entrapment and subsequent removal of template molecules. researchgate.net

Table 4: Typical S 2p Binding Energies in Sulfonated Polythiophenes

| Chemical State | S 2p₃/₂ Binding Energy (eV) |

|---|---|

| Thiophene Ring (-C-S-C-) | ~164.0 |

Note: Values are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly based on the specific chemical environment and instrument calibration. xpsfitting.com

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. youtube.com It is highly sensitive to the structure of conjugated polymers.

For poly(this compound), the Raman spectrum is typically dominated by bands associated with the polythiophene backbone. mdpi.comresearchgate.net

The most prominent feature is the C=C symmetric stretching mode of the thiophene ring, which appears around 1450-1460 cm⁻¹. The exact position and width of this band are sensitive to the polymer's planarity and effective conjugation length.

Another important band is the C-C inter-ring stretching mode, found around 1200 cm⁻¹.

The C-S-C deformation modes are also observable at lower frequencies (e.g., ~790 cm⁻¹). ep2-bayreuth.de

The presence of disulfide peaks around 500 cm⁻¹ could indicate cross-linking in some polymer preparations. researchgate.net Raman spectroscopy is useful for studying conformational changes, as different linkages (e.g., α vs. β positions) result in different spectral signatures. mdpi.com

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture and for determining the molecular weight and molecular weight distribution of polymers.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC is the most common technique for analyzing the molecular weight of polymers. wikipedia.org The method separates molecules based on their hydrodynamic volume in solution. wikipedia.orgufl.edu Larger molecules elute faster than smaller molecules. From the elution profile, several key parameters can be determined:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Dispersity (Đ) , which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution.

For poly(this compound), the choice of GPC system is critical. The sulfonic acid form and its salts are typically soluble in water but not in common organic solvents like THF. Therefore, aqueous GPC (aGPC or aSEC) is the appropriate technique. researchgate.net This involves using aqueous mobile phases (often containing buffers or salts to suppress ionic interactions) and columns packed with hydrophilic materials. Calibration is typically performed using water-soluble polymer standards, such as pullulan or polyethylene (B3416737) oxide.

Gas Chromatography (GC, GC-MS)

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are powerful techniques for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily used for the identification of synthetic precursors, byproducts, or degradation products, as the sulfonic acid group itself is non-volatile and requires derivatization to be amenable to GC analysis. researchgate.net The analysis of related thiophene compounds often involves methods to handle their potential photosensitivity. researchgate.net

GC-MS analysis provides detailed structural information by separating compounds based on their boiling points and polarity, followed by fragmentation and detection by mass spectrometry, allowing for the identification of unknown components in a mixture. sums.ac.ir For the analysis of thiophene derivatives, specific GC conditions are optimized to achieve effective separation. researchgate.netmdpi.com The selection of the GC column, temperature programming, and injection technique is critical for achieving the best performance. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Polar-deactivated polyethylene glycol column (30 m × 0.25 mm × 1 μm film) | nih.gov |

| Injection Mode | Split (1:20) or Splitless | researchgate.netnih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 0.5–1.0 mL/min | nih.gov |

| Oven Program | Initial 40-80°C, ramped to 220-240°C | nih.govjapsonline.com |

| Detector | Mass Spectrometer (MS) | researchgate.netsums.ac.ir |

| Ion Source Temp. | 250°C | nih.gov |

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. basicmedicalkey.com Reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating sulfonated aromatic compounds. basicmedicalkey.comnih.gov

The method allows for the quantification of the main compound and the detection of impurities from the synthesis or degradation. nih.gov The choice of column, mobile phase composition (often a mixture of water with acetonitrile (B52724) or methanol (B129727) and an acid modifier to control ionization), flow rate, and detector are all optimized to achieve baseline separation and sensitive detection. nih.govnih.govmdpi.com UV-Vis detection is commonly employed, as the thiophene ring provides strong chromophores. nih.govmdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (Octadecylsilane) or Alkyl Phenyl | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., phosphoric acid) | nih.govmdpi.com |

| Elution Mode | Isocratic or Gradient | nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | nih.govmdpi.com |

| Detection | UV-Vis (e.g., at 231 nm or 254 nm) | nih.govmdpi.com |

| Injection Volume | 20 µL | mdpi.com |

Gel Permeation Chromatography (GPC) for Polymer Analysis

For polymers of this compound, gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is an indispensable technique for determining the molecular weight distribution. lcms.cz This information is critical as the molecular weight significantly influences the polymer's mechanical, electrical, and optical properties. lcms.czkpi.ua

GPC separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute first from the column as they are excluded from the pores of the packing material, while smaller molecules penetrate the pores and elute later. lcms.cz The system is calibrated with polymer standards of known molecular weight, such as polystyrene, to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). kpi.uawarwick.ac.uk The choice of eluent is critical to ensure the polymer is fully dissolved. kpi.ua

| Parameter | Condition | Reference |

|---|---|---|

| Eluent (Mobile Phase) | Tetrahydrofuran (THF) | kpi.ua |

| Column | Styragel HR series | warwick.ac.uklcms.cz |

| Calibration Standards | Polystyrene | warwick.ac.uk |

| Detector | Refractive Index (RI) or UV-Vis | researchgate.net |

| Temperature | 35°C | kpi.ua |

| Typical Mn (g/mol) | 4,700 - 9,500 | kpi.ua |

| Typical Mw (g/mol) | 21,000 - 45,000 | kpi.ua |

Microscopy Techniques for Morphological and Structural Analysis

The morphology and structure of polymeric materials at the micro- and nanoscale are intrinsically linked to their macroscopic properties. Microscopy techniques provide direct visualization of these features.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) is widely used to investigate the surface topography and morphology of polymers derived from this compound. kpi.uaresearchgate.net SEM provides high-resolution images of the sample surface, revealing details about porosity, grain structure, and the presence of features like nanofibers. researchgate.netresearchgate.net The technique involves scanning the sample with a focused beam of electrons; the resulting secondary or backscattered electrons are collected to form an image. kpi.ua For polymer blends, SEM can elucidate the phase morphology, which is crucial for understanding the material's properties. kpi.ua Sample preparation, such as fracturing or microtoming, can be employed to reveal internal structures. kpi.ua

Atomic Force Microscopy (AFM)

Atomic force microscopy (AFM) offers even higher resolution than SEM and provides quantitative three-dimensional topographical information about the polymer surface. psu.eduyoutube.com An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. psu.edu The vertical deflection of the cantilever, caused by forces between the tip and the sample, is measured to create a 3D map of the surface. psu.edunih.gov This technique is particularly valuable for characterizing the nanoscale morphology, surface roughness, and domain sizes in polymer films. youtube.comresearchgate.net AFM can be operated in different modes, such as phase imaging, which can provide qualitative information on material properties like adhesion and stiffness. youtube.com

Transmission Electron Microscopy (TEM)

Transmission electron microscopy (TEM) is employed to examine the internal structure or nanostructure of materials. researchgate.net Unlike SEM, which probes the surface, TEM uses a beam of electrons transmitted through an ultra-thin specimen to form an image. This allows for the visualization of the internal morphology, such as the dispersion of nanoparticles within a polymer matrix or the lattice structure of crystalline domains. researchgate.netresearchgate.net For polymer composites, TEM is crucial for confirming the size, shape, and distribution of incorporated nanostructures. researchgate.net

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for evaluating the stability and structural transitions of polymers at elevated temperatures. For poly(this compound) and related functionalized polythiophenes, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on their performance limits and processing conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the thermal stability and decomposition profile of polymers. In the context of poly(this compound), TGA can reveal the temperatures at which different parts of the polymer structure break down. Generally, polythiophene-based materials exhibit good thermal stability. mdpi.com

Table 1: Decomposition Temperatures (Td) of Various Thiophene-Based Polymers from TGA (Note: This table presents data for related polymer systems to provide a comparative context for the expected thermal behavior of poly(this compound).)

| Polymer | Decomposition Temperature (Td at 5% weight loss) (°C) | Key Observations |

| PBDTI-OT | > 380 | First degradation step around 380°C (side chain loss), second above 550°C (backbone). mdpi.com |

| PBDTI-DT | > 380 | Similar two-step degradation profile to PBDTI-OT. mdpi.com |

| PTI-DT | > 380 | Good thermal stability, making it suitable for applications like organic solar cells. mdpi.com |

| Cationic Modified Ti3C2/PS Nanocomposites | ~221-296 | The initial degradation temperature is dependent on the specific modifier used. mdpi.com |

| O-Ti3C2/PS Nanocomposite (2 wt%) | Delayed by ~60°C compared to neat PS | Layered MXene nanosheets delay polymer degradation and improve thermal stability. nih.gov |

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). netzsch.com

For amorphous or semi-crystalline polymers like poly(this compound), the glass transition temperature is a critical parameter, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the DSC thermogram. netzsch.com The Tg is influenced by the polymer's structure, molecular weight, and the nature of its side chains. The bulky and polar sulfonic acid groups in poly(this compound) are expected to raise the Tg compared to unsubstituted polythiophene due to restricted chain mobility. Furthermore, DSC can provide insights into the crystallinity of the polymer, where sharper peaks may indicate a more ordered structure, which in turn can influence the material's electronic properties. rsc.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are indispensable for characterizing the electronic and ionic properties of conducting polymers like poly(this compound). These methods probe the redox behavior, conductivity, and charge transport mechanisms that are fundamental to their function in electronic and electrochemical devices.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. It is a primary tool for studying the redox properties (oxidation and reduction) of electroactive materials. researchgate.net

For polythiophene derivatives, CV provides information on the potentials at which the polymer can be oxidized (p-doped) and reduced (n-doped). These redox processes are associated with the removal or injection of electrons from the polymer backbone, leading to the formation of polarons and bipolarons, which are the charge carriers responsible for electrical conductivity. acs.org The oxidation and reduction peak potentials are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, respectively. mdpi.com

In a typical CV experiment for a polythiophene film, the potential is swept, and the resulting voltammogram shows characteristic oxidation and reduction waves. The shape, peak potential, and current of these waves provide information about the reversibility of the redox processes, the stability of the doped states, and the kinetics of electron transfer. acs.orgwinona.edu For poly(this compound), the presence of the ion-conducting sulfonic acid group can facilitate the movement of counter-ions during the doping/de-doping process, potentially improving the electrochemical stability and switching speed of the material. The irreversible nature of some electrochemical processes can be identified by the absence of a corresponding reduction or oxidation peak on the reverse scan. nih.gov

Table 2: Representative Electrochemical Data for Thiophene-Based Polymers from Cyclic Voltammetry (Note: This table includes data from various polythiophene systems to illustrate the typical range of redox potentials.)

| Polymer/Monomer | Redox Process | Potential (V) vs. Ref. Electrode | Key Findings |

| Thiophene | Oxidation | +2.06 V vs. Ag wire | Electrooxidation is completely irreversible on a glassy carbon electrode. asianpubs.org |

| Poly(3-methylthiophene) (PMeT) | Multiple Redox Steps | Two distinct redox peaks observed at ultramicroelectrodes. | Attributed to transitions from neutral to polaron, polaron to bipolaron, and bipolaron to metallic states. acs.org |

| Thiophene-appended Ru(II)(bpy)3 derivatives | Metal-centered and Thiophene-based | Varies with derivative | Polymers display both metal and thiophene-based electroactivity, indicating charge localization. rsc.orgmit.edu |

| 3-thiopheneacetonitrile | Oxidation | Shifts with film thickness | The oxidation peak shifts to higher potentials as the polymer film becomes thicker and less swollen with electrolyte. researchgate.net |

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the frequency-dependent electrical properties of materials and interfaces. It involves applying a small amplitude AC potential or current signal over a wide range of frequencies and measuring the system's impedance response. The data is often presented as a Nyquist plot, which displays the imaginary part of impedance versus the real part. researchgate.netiupac.org

For conducting polymers such as poly(this compound), EIS can deconstruct the complex interplay between electronic and ionic conductivity. researchgate.netmdpi.com An equivalent electrical circuit model is often used to fit the experimental EIS data, allowing for the quantification of key parameters: researchgate.net

Bulk Resistance (Rs): The high-frequency intercept on the real axis, representing the combined resistance of the electrolyte and the electrode substrate.

Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot, which corresponds to the resistance to electron transfer at the electrode/polymer or polymer/electrolyte interface. A smaller Rct indicates faster charge transfer kinetics. researchgate.net

Double Layer Capacitance (Cdl): Associated with the charge accumulation at the electrode/electrolyte interface.

Warburg Impedance: A linear region at a 45° angle in the low-frequency range, indicative of diffusion-controlled processes, such as the diffusion of ions within the polymer film.

Table 3: Illustrative Parameters from Electrochemical Impedance Spectroscopy of Conducting Polymers (Note: The values presented are for related systems and serve as a guide to the expected measurements for poly(this compound).)

| System | Key Parameter | Typical Value Range | Significance |

| Conducting Polymer Films | Charge Transfer Resistance (Rct) | Ohms (Ω) to kilo-Ohms (kΩ) | Lower values indicate more efficient charge transfer at interfaces. researchgate.net |

| Sulfonated Polysulfone Membranes | Ionic Conductivity (σ) | 10-5 to 10-1 S/cm | Increases with the degree of sulfonation and relative humidity. mdpi.commdpi.comresearchgate.net |

| PEO-based Solid Polymer Electrolyte | Interfacial Resistance (Rct) | 2.5 - 50 kΩ·cm2 at 20°C | Represents the barrier to ion transport across the polymer/ceramic interface. nih.gov |

| Polythiophene/CdSe Nanocomposites | Charge Transfer Resistance (Rct) | Lower than pure Polythiophene | Doping with CdSe enhances the conductivity of the nanocomposite. researchgate.net |

Applications in Materials Science and Polymer Science

Development of Functional Materials

While sulfonic acid functionalized polymers are a known class of functional materials, there are no specific reports on the synthesis or application of materials derived directly from thiophen-3-ylmethanesulfonic acid.

Role in Nanostructured Material Fabrication

The scientific literature does not provide any information on the use of this compound in the fabrication of nanostructured materials, either through self-assembly or other nanofabrication techniques.

Supramolecular Chemistry in Material Design

Consequently, data on its role in forming specific supramolecular structures, the thermodynamics of its self-assembly, or the properties of materials derived from its supramolecular organization cannot be provided at this time. Research in the broader field of thiophene-based materials is rich, but the specific contribution of the methanesulfonic acid moiety at the 3-position remains an area that is not extensively documented.

Environmental Chemical Aspects

Environmental Fate and Transformation Studies of Organosulfur Compounds

The environmental fate of organosulfur compounds is complex and influenced by a variety of biotic and abiotic processes. Studies on thiophene (B33073) and its derivatives indicate that they can be subject to degradation, although often under specific conditions.

Biodegradation:

Research has shown that some thiophene derivatives are biodegradable. For instance, a bacterium from the genus Vibrio, isolated from oil-contaminated estuarine mud, demonstrated the ability to degrade thiophene-2-carboxylate (B1233283), thiophene-2-acetate, and thiophene-2-carbonyl chloride, utilizing them as a sole source of carbon. osti.gov The heteroatoms in thiophene-2-carboxylate were released as sulfate (B86663) and ammonia, serving as sulfur and nitrogen sources for the bacterium's growth. osti.gov

However, the biodegradation of the parent compound, thiophene, appears to be more challenging. It is often resistant to degradation when it is the sole carbon source but can be degraded cometabolically in the presence of other aromatic hydrocarbons like benzene (B151609). dtu.dkresearchgate.netresearchgate.net In such cases, the degradation of benzene stimulates the transformation of thiophene. dtu.dk The process can lead to the formation of various metabolites, including thiophene S-oxides, which can subsequently undergo reactions like Diels-Alder condensation to form dimers. dtu.dk

The nighttime oxidation of thiophene, particularly relevant in atmospheric chemistry, can lead to the formation of particulate organosulfur compounds, including organosulfates and sulfonates, as well as inorganic sulfate. acs.orgacs.org This highlights an abiotic transformation pathway that contributes to the atmospheric sulfur budget. acs.org

Metabolism in Biological Systems:

In the context of pharmaceuticals containing a thiophene moiety, metabolism in the liver is a primary route of transformation and subsequent excretion, mainly through urine. mdpi.com The metabolic pathways can involve S-oxidation or epoxidation, leading to the formation of reactive metabolites in some cases. acs.org While this information pertains to drug metabolism, it provides insights into potential enzymatic transformations that could occur in the environment.

Occurrence and Distribution in Environmental Compartments

Due to the sulfonic acid group, thiophen-3-ylmethanesulfonic acid is expected to be highly water-soluble. This property suggests a potential for distribution in aqueous environments if released. The parent compound, thiophene, is a volatile organic compound (VOC) that can contribute to the formation of ground-level ozone and smog. longdom.org While the sulfonic acid group drastically reduces volatility, any precursor thiophene compounds could be present in the atmosphere.

Organosulfur compounds, in general, are found in various environmental matrices. They are present in wastewater and can pose challenges for biodegradation in treatment plants. osti.gov They are also detected in produced water from oil and gas extraction and in atmospheric aerosols. longdom.org Given the industrial applications of thiophene derivatives in pharmaceuticals, agrochemicals, and dyes, there is a potential for their release into the environment through industrial effluents and product use. longdom.org

Table 1: Potential Environmental Occurrence of Thiophene Derivatives

| Environmental Compartment | Potential for Occurrence | Influencing Factors |

|---|---|---|

| Water | High (for sulfonated derivatives) | High water solubility of sulfonates. longdom.org |

| Soil | Moderate | Adsorption to organic matter, potential for leaching. |

| Air | Low (for sulfonated derivatives) | Low volatility of sulfonates. Parent thiophene is a VOC. longdom.org |

| Biota | Possible | Potential for bioaccumulation, though data is scarce. longdom.org |

Methodologies for Environmental Monitoring and Analysis

The detection and quantification of specific organosulfur compounds like this compound in complex environmental matrices require sophisticated analytical techniques.

Sample Preparation:

For water samples, solid-phase extraction (SPE) is a common pre-concentration step. eurofins.commdpi.comnih.gov Different sorbents can be used depending on the specific properties of the target analyte. For solid matrices like soil and sediment, extraction with suitable solvents is necessary, often followed by a clean-up step to remove interfering matrix components. nih.gov

Instrumental Analysis:

The primary analytical techniques for the determination of polar organic compounds in environmental samples are liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the techniques of choice for analyzing polar and non-volatile compounds like sulfonic acids. mdpi.comnih.gov The high sensitivity and selectivity of MS/MS allow for the detection of trace levels of contaminants in complex matrices. csbsju.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This method is more suitable for volatile and semi-volatile compounds. For polar compounds like sulfonic acids, a derivatization step to increase their volatility is typically required before GC analysis. csbsju.edu

High-resolution mass spectrometry (HRMS) can be particularly useful for identifying unknown transformation products of organosulfur compounds in the environment. acs.org

Table 2: Analytical Methods for Organosulfur Compound Analysis

| Analytical Technique | Application | Sample Matrix | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification of polar organic pollutants | Water, Soil, Biota | mdpi.comnih.govcsbsju.edu |

| GC-MS | Analysis of volatile and semi-volatile compounds (often with derivatization for polar analytes) | Water, Air | csbsju.edu |

| SPE-LC-MS | Trace analysis of organic contaminants in aqueous samples | Water | eurofins.commdpi.comnih.gov |

| HRMS | Identification of unknown transformation products | Environmental Samples | acs.org |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of thiophene (B33073) derivatives is evolving from traditional methods, such as the Paal-Knorr or Hinsberg syntheses, towards more sophisticated and efficient strategies. derpharmachemica.com Future research will undoubtedly focus on the development of novel synthetic routes that offer higher yields, greater regioselectivity, and broader functional group tolerance.

A significant area of advancement lies in metal-catalyzed cross-coupling and cyclization reactions. nih.gov Catalysts based on palladium, copper, and rhodium have already demonstrated their utility in constructing complex thiophene-containing molecules. nih.govmdpi.com Future efforts will likely involve the design of more active and selective catalysts for these transformations, enabling the synthesis of previously inaccessible thiophene sulfonic acid derivatives. For instance, palladium-catalyzed reactions of (Z)-1-bromo-1-en-3-ynes with a thiol source followed by cyclization presents a modern approach to substituted thiophenes. mdpi.com

In parallel, metal-free synthetic methodologies are gaining traction as a greener alternative. nih.gov These methods aim to minimize metal contamination in the final products, which is particularly crucial for pharmaceutical and electronic applications. The use of elemental sulfur or potassium sulfide (B99878) as the sulfur source in reactions with substrates like cyclopropyl (B3062369) ethanol (B145695) derivatives or alkynes represents a promising metal-free approach. nih.govorganic-chemistry.org

Multicomponent reactions (MCRs), such as the Gewald aminothiophene synthesis, are set to play an increasingly important role. derpharmachemica.comnih.gov These reactions, which involve the one-pot combination of three or more reactants, offer significant advantages in terms of efficiency and waste reduction. nih.gov Future research will likely focus on expanding the scope of MCRs to produce a wider variety of substituted thiophene sulfonic acids.

Furthermore, the direct sulfonation of the thiophene ring using reagents like fluosulfonic acid provides a pathway to thiophene sulfonic acids and their corresponding salts. google.com Innovations in this area could lead to more controlled and selective sulfonation processes.

Design of Advanced Catalytic Systems

The development of advanced catalytic systems is central to unlocking the full potential of thiophene sulfonic acids. Research in this area is proceeding on multiple fronts, from the synthesis of novel catalysts to their application in various chemical transformations.

For the synthesis of thiophene derivatives, the focus is on creating catalysts with enhanced activity and selectivity. This includes the development of novel ligands for metal-catalyzed reactions and the exploration of new metal catalysts beyond the commonly used palladium and copper. nih.gov Rhodium-catalyzed regioselective synthesis from 1,2,3-thiadiazoles and alkynes is an example of such innovation. nih.gov

In the realm of environmental applications, catalytic oxidation for desulfurization is a key research area. benthamdirect.comresearchgate.net Advanced catalytic systems are being designed for the oxidative desulfurization (ODS) of fuels, where thiophene and its derivatives are common sulfur-containing compounds. The use of molecular oxygen as a green oxidant in combination with highly active catalysts, such as polyoxometalates (POMs), is a promising avenue. researchgate.net

A particularly novel and forward-looking research direction is the development of carbon catalysts functionalized with thiophene-sulfur groups. acs.org These materials have shown high selectivity in the electrosynthesis of hydrogen peroxide, opening up new possibilities for the application of thiophene-based structures in electrocatalysis. acs.org

Moreover, the use of enzymes as catalysts in the synthesis of thiophene derivatives represents a green and highly selective approach. youtube.com Biocatalysis can enable reactions to be carried out under mild conditions and can offer chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical catalysts. youtube.com

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is becoming an indispensable tool in modern chemical research. For thiophene sulfonic acids, this integrated approach is expected to accelerate the discovery and development of new compounds with tailored properties.

Computational methods, particularly Density Functional Theory (DFT), are being used to elucidate reaction mechanisms, predict the reactivity of different substrates, and understand the electronic properties of thiophene derivatives. nih.govrsc.org This theoretical insight allows chemists to design more effective synthetic strategies and to predict the outcomes of reactions before they are carried out in the laboratory. nih.gov

Molecular docking studies are another powerful computational tool, especially in the context of medicinal chemistry. nih.govrsc.org By simulating the interaction of thiophene-based molecules with biological targets, researchers can predict their potential therapeutic activity and guide the design of new drug candidates. nih.govnih.gov

The combination of computational screening with experimental validation allows for a more rational and efficient exploration of the vast chemical space of thiophene sulfonic acid derivatives. This approach minimizes the trial-and-error aspect of chemical synthesis and focuses resources on the most promising candidates for a given application.

Exploration of Emerging Material Applications

The unique electronic and optical properties of the thiophene ring make it a valuable component in a wide range of advanced materials. numberanalytics.comresearchgate.net Future research on thiophen-3-ylmethanesulfonic acid and related compounds will likely uncover new and exciting applications in materials science.

Thiophene-based materials are already well-established in the field of organic electronics, where they are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnumberanalytics.com The introduction of sulfonic acid groups can modify the solubility and electronic properties of these materials, potentially leading to improved device performance. The tunable optical properties of thiophene-based materials are a key advantage in these applications. numberanalytics.com

An emerging area of interest is the use of thiophene-based materials in energy storage devices, such as batteries and supercapacitors. numberanalytics.com The ability of the thiophene ring to undergo reversible redox processes makes it an attractive candidate for electrode materials.

Furthermore, thiophene derivatives are being explored for use in sensors and covalent organic frameworks (COFs). researchgate.net The sensitivity of the thiophene ring's electronic properties to its local environment can be exploited for the development of highly selective chemical sensors. In COFs, the rigid and planar structure of the thiophene unit can be used to construct porous materials with well-defined structures and properties. researchgate.net

The development of novel thiophene-based polymers and surfactants also holds significant promise. researchgate.netnih.gov These materials could find applications in a variety of fields, from drug delivery to organic electronics.

Green and Sustainable Chemistry Initiatives related to Thiophene Sulfonic Acids

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. For thiophene sulfonic acids, this translates into a focus on developing more environmentally friendly synthetic processes and applications.

A key aspect of this is the development of metal-free synthetic routes to reduce the reliance on potentially toxic and expensive metal catalysts. nih.gov The use of safer solvents and reagents is another important consideration. mdpi.com For example, employing elemental sulfur or molecular oxygen as reagents aligns with the goals of green chemistry. nih.govbenthamdirect.comresearchgate.net

The adoption of energy-efficient synthetic techniques, such as microwave-assisted synthesis, is also a growing trend. nih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Q & A

Q. What are the established synthetic routes for thiophen-3-ylmethanesulfonic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via sulfonation of thiophene derivatives. A common approach involves reacting thiophene with concentrated sulfuric acid under controlled temperatures (e.g., cold conditions to avoid over-sulfonation). For example, sulfonation of thiophene at low temperatures (0–5°C) yields regioselective substitution at the 3-position, as demonstrated in analogous reactions for thiophene-2-sulfonic acid synthesis . Optimization of stoichiometry, solvent (e.g., H₂SO₄ as both reagent and solvent), and reaction time is critical to minimize byproducts like disulfonated derivatives. Post-synthesis purification via recrystallization or ion-exchange chromatography is recommended to achieve >98% purity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

- NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., shifts at δ 7.2–7.8 ppm for thiophene protons and δ 45–55 ppm for the sulfonate group) .

- FT-IR : Strong absorption bands at 1030–1050 cm⁻¹ (S=O stretching) and 1160–1180 cm⁻¹ (S-O symmetric/asymmetric stretching) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity, using acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to suppress sulfonic acid ionization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or purification to avoid inhalation of acidic vapors .

- First Aid : Immediate rinsing with water for skin contact (15+ minutes) and medical consultation for ingestion/inhalation . Toxicity data for analogous sulfonic acids suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents), but long-term exposure risks require further study .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model electrophilic substitution patterns, optimizing transition states for sulfonation or coupling reactions. For example:

- Electron Density Maps : Predict preferential sulfonation at the 3-position due to lower activation energy compared to 2-substitution .

- Solvent Effects : Simulate solvent polarity (e.g., H₂SO₄ vs. CH₂Cl₂) on reaction pathways using COSMO-RS models .

- Validation : Compare computational results with experimental NMR/X-ray crystallography data to refine predictive accuracy .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

Contradictions often arise from:

- pH-Dependent Solubility : Protonation state (sulfonic acid vs. sulfonate salt) dramatically alters solubility. Systematic studies across pH 1–14 (using buffers like phosphate or citrate) are advised .

- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) can clarify decomposition thresholds (e.g., >200°C for sulfonate salts vs. lower stability for free acids) .

- Cross-Validation : Replicate experiments using standardized conditions (e.g., USP/EP methods) and compare with literature data from authoritative sources like NIST or PubChem .

Q. How can this compound be integrated into conductive polymers, and what are the key performance metrics?

This compound serves as a dopant or monomer in conductive polymers (e.g., poly(3,4-ethylenedioxythiophene) composites). Key methodologies include:

- Electropolymerization : Optimize cyclic voltammetry parameters (e.g., scan rate, potential window) to achieve uniform film deposition .

- Conductivity Testing : Four-point probe measurements to assess electrical conductivity (target: 10–100 S/cm for organic electronics) .

- Stability Analysis : Accelerated aging tests (85°C/85% RH) to evaluate conductivity retention over time .

Methodological Guidance

Q. Table 1: Comparative Sulfonation Conditions for Thiophene Derivatives

| Substrate | Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene | H₂SO₄ | 0–5°C | 75–80 | |

| 3-Methylthiophene | ClSO₃H | 25°C | 65 | |

| Thieno[3,2-b]thiophene | SO₃/Pyridine | 80°C | 90 |

Q. Table 2: Key Analytical Parameters for Sulfonic Acid Characterization

| Technique | Parameter | Optimal Range | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ solvent | δ 2.5–3.5 (solvent) | |

| FT-IR | S=O stretch resolution | 4 cm⁻¹ resolution | |

| HPLC | Column type | C18, 5 μm particles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.